2-Methyloxazole is a heterocyclic organic compound classified as an oxazole derivative. It has the molecular formula and a molecular weight of 83.09 g/mol. This compound is recognized for its significant role in various biochemical applications, particularly in medicinal chemistry due to its antiproliferative properties against cancer cell lines. The compound's structure consists of a five-membered ring containing one nitrogen and one oxygen atom, making it part of the broader class of oxazoles, which are known for their diverse biological activities.
The synthesis of 2-methyloxazole can be achieved through several established methods:
These methods can be optimized for yield and purity based on the availability of starting materials and desired scale of production .
The molecular structure of 2-methyloxazole features a five-membered ring with the following characteristics:
The detailed structural data can be acquired through spectroscopic methods such as infrared spectrophotometry and NMR .
2-Methyloxazole undergoes various chemical reactions, including:
These reactions highlight the versatility of 2-methyloxazole in synthetic organic chemistry .
The mechanism of action for 2-methyloxazole is primarily linked to its interaction with biological targets:
2-Methyloxazole possesses several notable physical and chemical properties:
These properties contribute to its utility in both laboratory and industrial settings .
2-Methyloxazole finds applications across several scientific fields:
The cyclocondensation reaction between α-halo carbonyl compounds and nitriles or amides constitutes the most direct and atom-economical route to the 2-methyloxazole nucleus. This approach leverages the inherent electrophilicity of α-halo ketones and the nucleophilicity of nitrile or amide functionalities, enabling one-pot annulation under thermally promoted conditions. A particularly efficient method involves heating 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone with substituted acetophenones in the presence of acetamide at 150°C for 2 hours. This method reliably delivers 2-methyl-4,5-disubstituted oxazoles in moderate to excellent yields (typically 45-85%), with the trimethoxyphenyl moiety—a key pharmacophore in microtubule-targeting agents—intact for biological evaluation [3].
An alternative strategy employs rhodium(II)-catalyzed reactions of 2-diazoacetylazirines with nitriles, providing access to 5-(2H-azirin-2-yl)oxazole intermediates. While not directly yielding 2-methyloxazoles, these intermediates serve as precursors to more complex fused systems through subsequent isomerization. The reaction tolerates diverse nitriles, including acetonitriles, benzonitriles, acrylonitrile, and fumaronitrile, showcasing the versatility of diazo-based approaches for constructing oxazole rings with complex substitution patterns [7].
Regiochemical control during cyclocondensation is paramount when unsymmetrical precursors are employed. The electronic nature of substituents on the carbonyl component significantly influences the orientation of cyclization. Electron-donating groups (e.g., methoxy, ethoxy) ortho to the reaction center generally favor regioselective incorporation at specific positions of the oxazole ring, enabling predictable synthesis of regioisomeric pairs crucial for structure-activity relationship (SAR) studies in drug discovery programs targeting antitubulin agents [3].
Table 1: Representative Cyclocondensation Routes to 2-Methyloxazoles
α-Halo Ketone | Nitrile/Amide | Conditions | Product (2-Methyloxazole) | Yield (%) |
---|---|---|---|---|
2-Bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone | Acetamide | 150°C, 2 h | 2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazole | 65-73 |
2-Bromo-1-(4′-methoxyphenyl)ethanone | Acetamide | 150°C, 2 h | 2-Methyl-4-(4′-methoxyphenyl)oxazole | 70-78 |
Substituted 2-Diazoacetylazirines | Acetonitrile | Rh₂(oct)₄, RT, 2-4 h | 5-(2H-Azirin-2-yl)-2-methyloxazoles | 15-73 |
Transition-metal-catalyzed cross-coupling reactions provide powerful tools for introducing structural diversity at the C-4 and C-5 positions of preformed 2-methyloxazole cores. Among these, the Suzuki-Miyaura reaction stands out for its reliability, functional group tolerance, and compatibility with the heteroaromatic system of oxazoles. This palladium-catalyzed process enables the coupling of halogenated 2-methyloxazoles with a wide array of arylboronic acids, facilitating the installation of diverse aryl, heteroaryl, and alkenyl substituents critical for optimizing biological activity [3].
The electronic properties of substituents on the oxazole ring profoundly influence the efficiency of cross-coupling. Bromine at the electron-deficient C-5 position of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazole exhibits significantly higher reactivity toward palladium-catalyzed couplings compared to bromine at C-4 in the isomeric system. This difference stems from the polarization of the carbon-halogen bond and the stability of the putative oxidative addition complex. Consequently, C-5 brominated derivatives undergo Suzuki coupling at lower temperatures (65°C) and shorter reaction times with excellent yields (typically 75-95%), while C-4 brominated analogues may require more forcing conditions [3].
The strategic choice of coupling partners allows precise tailoring of molecular properties. For instance, incorporating meta-fluoro-para-methoxyphenyl or para-ethoxyphenyl moieties via Suzuki coupling at C-5 of the 2-methyloxazole scaffold yielded exceptionally potent antitubulin agents (4g and 4i), exhibiting nanomolar antiproliferative activity across various cancer cell lines. These compounds demonstrated significantly enhanced potency (up to 940-fold) compared to the natural reference compound combretastatin A-4 (CA-4), validating the efficacy of cross-coupling for generating bioactive oxazole derivatives [3].
Table 2: Biological Activity of Cross-Coupled 2-Methyloxazole Antitubulin Agents
Compound | C-5 Substituent | IC₅₀ Range (nM) vs Cancer Cell Lines | Potency Relative to CA-4 |
---|---|---|---|
4g | m-Fluoro-p-methoxyphenyl | 0.35 - 4.6 nM | 2-940 fold higher |
4i | p-Ethoxyphenyl | 0.5 - 20 nM | 4-153 fold higher |
CA-4 | - | 0.8 - 3100 nM | Reference |
Regioselective halogenation serves as a cornerstone for the efficient diversification of the 2-methyloxazole scaffold, providing key synthetic handles for downstream cross-coupling reactions. N-Bromosuccinimide (NBS) in chloroform at ambient temperature enables highly regioselective monobromination at the electron-rich C-5 position of 2-methyl-4-aryloxazoles. This chemoselectivity arises from the inherent electronic bias within the oxazole ring system, where the C-5 position, flanked by nitrogen and oxygen atoms, exhibits greater nucleophilicity compared to C-4. The reaction proceeds cleanly, typically yielding the desired 5-bromo-2-methyl-4-aryloxazoles in 70-85% yield after purification, with minimal formation of dibrominated byproducts [3].
The resulting C-5 bromo derivatives serve as versatile synthetic intermediates. Their utility is exemplified in the synthesis of potent antitubulin agents via Suzuki-Miyaura cross-coupling with diverse boronic acids under heterogeneous conditions using PdCl₂(DPPF) as the catalyst and CsF as the base in 1,4-dioxane at 65°C. This specific catalyst system (PdCl₂(DPPF)) offers advantages in terms of stability and reactivity for coupling electron-deficient heteroaryl bromides like 5-bromooxazoles. The reaction tolerates a broad spectrum of boronic acids bearing electron-donating groups (e.g., methoxy, ethoxy), electron-withdrawing groups (e.g., fluoro, chloro), and extended aromatic systems (e.g., naphthyl), enabling rapid assembly of structurally diverse 5-aryl-2-methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazoles crucial for biological screening [3].
The positional isomerism profoundly impacts biological activity. Comparative studies between 4-aryl-5-(trimethoxyphenyl)oxazoles (Type 4) and their 5-aryl-4-(trimethoxyphenyl)oxazole regioisomers (Type 5) revealed dramatic differences in antiproliferative potency. Compounds with the 3′,4′,5′-trimethoxyphenyl pharmacophore at C-4 (Type 4) consistently exhibited superior activity (nanomolar IC₅₀ values) compared to isomers bearing this moiety at C-5 (Type 5), which often showed micromolar activity or were completely inactive. This underscores the critical importance of regiochemical control during bromination and subsequent coupling for obtaining therapeutically relevant compounds [3].
The integration of the 2-methyloxazole moiety into peptides has emerged as a powerful strategy for generating metabolically stable peptidomimetics with improved pharmacological profiles. Solid-phase peptide synthesis (SPPS) provides an ideal platform for this integration, offering advantages in terms of automation, simplified purification, and rapid library generation. Key methodologies leverage the cyclodehydration of resin-bound dipeptides containing C-terminal serine, threonine, or cysteine residues [2] [8].
A highly efficient two-step procedure involves initial Dess-Martin periodinane (DMP) oxidation of resin-bound dipeptides (e.g., X-Ser, X-Thr, X-Cys) to generate β-keto amide intermediates directly on the solid support. Subsequent dehydrative cyclization using triphenylphosphine in the presence of iodine and diisopropylethylamine (DIPEA) promotes efficient oxazole ring formation. This method is fully compatible with standard Fmoc-SPPS protocols and orthogonal protecting group strategies (e.g., Fmoc, Boc, Cbz, Alloc), allowing for the synthesis of oxazole peptides with high crude purity (67-78%) and excellent overall yields (80-93% over six steps including loading, coupling, oxidation, cyclization, and cleavage) [2] [8].
Alternative cyclodehydration strategies employ acetic anhydride as both solvent and dehydrating agent. This approach involves reacting resin-bound amino acid derivatives (e.g., N-acylglycine derivatives, S4) with aromatic aldehydes (e.g., 4-bromobenzaldehyde) under reflux conditions. The reaction proceeds via an azlactone intermediate, which undergoes base-mediated ring opening and recyclization to afford the desired 2-methyl-4-aryloxazole peptide hybrids (S5). While effective, this method may require longer reaction times (7 hours reflux) compared to the DMP/I₂/PPh₃ approach [5].
These solid-phase methodologies enable the precise positioning of the oxazole ring as a rigid turn inducer or amide bond surrogate within peptide sequences. The resulting peptidomimetics exhibit enhanced proteolytic stability and modified conformational properties compared to their native peptide counterparts, making them valuable tools for probing biological interactions and developing peptide-based therapeutics targeting intracellular pathways [4] [8].
Table 3: Solid-Phase Strategies for 2-Methyloxazole Peptidomimetics
Strategy | Key Steps | Conditions | Advantages |
---|---|---|---|
DMP Oxidation/Cyclization [2] [8] | 1. Dess-Martin oxidation of Ser/Thr dipeptide 2. Cyclodehydration (PPh₃/I₂/DIPEA) | DMP: DCM, RT; Cyclization: DCM/DMF, RT | High yielding (80-93% over 6 steps), Fmoc compatible |
Acetic Anhydride Cyclization [5] | 1. Coupling to N-acylglycine 2. Cyclodehydration with aldehyde (Ac₂O) | Reflux in Acetic Anhydride, 7 h | Direct use of aldehydes, no oxidation step required |
Compounds Mentioned in Text
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7